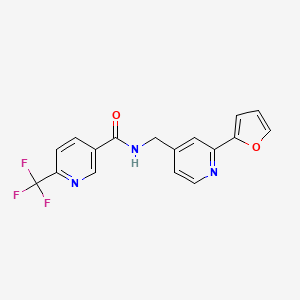
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide, also known as TPN-171, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It belongs to the class of nicotinamide adenine dinucleotide (NAD+) biosynthesis inhibitors and has been studied for its potential use in various diseases, including cancer, inflammation, and metabolic disorders.
Scientific Research Applications
Bisubstrate Inhibitors of NNMT
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide is relevant in the context of nicotinamide N-methyltransferase (NNMT) inhibition. NNMT plays a crucial role in the methylation of nicotinamide and pyridine-containing compounds, influencing various physiological and pathological processes. Overexpression of NNMT is linked to several human diseases. Research has led to the discovery of bisubstrate NNMT inhibitors, like MS2734, which inhibit the enzyme by occupying both substrate and cofactor binding sites, demonstrated by the first crystal structure of human NNMT with a small-molecule inhibitor. This advancement opens avenues for developing more potent and selective NNMT inhibitors (Babault et al., 2018).
Antimicrobial Activity
Compounds structurally related to N-((2-(furan-2-yl)pyridin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide have been evaluated for antimicrobial properties. For instance, 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides exhibit significant in vitro antimicrobial activity against various bacterial and fungal species. This suggests potential applications in developing new antimicrobial agents (Patel & Shaikh, 2010).
Enzymatic Activity Assays
In the exploration of NNMT's substrate scope and inhibitor development, a rapid and efficient assay using ultra-high-performance hydrophilic interaction chromatography coupled with mass spectrometric detection has been developed. This assay facilitates the analysis of NNMT-mediated methylation for various substrates, providing insights into the enzyme's diversity in substrate recognition and the identification of inhibitors (van Haren et al., 2016).
Potential in Cancer Therapy
The expression of NNMT has been significantly higher in melanoma compared to nevi, indicating its potential as a molecular biomarker for melanoma. The relationship between NNMT levels and prognostic parameters in melanoma patients suggests its utility in diagnosis and prognosis, highlighting the enzyme's role in cancer progression and therapy (Ganzetti et al., 2018).
Metabolic Pathways
Studies on the metabolic fate of nicotinamide in plants have shown the conversion of nicotinamide to various metabolites, including N1-methylnicotinamide and nicotinic acid 1N-glucoside, indicating a complex metabolism involving methylation and conjugation processes. This research provides a comparative perspective on the metabolic pathways of nicotinamide and related compounds across different biological systems (Matsui et al., 2007).
properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2/c18-17(19,20)15-4-3-12(10-22-15)16(24)23-9-11-5-6-21-13(8-11)14-2-1-7-25-14/h1-8,10H,9H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHHDEMHZSZTNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

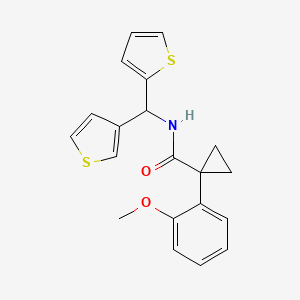
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2682222.png)
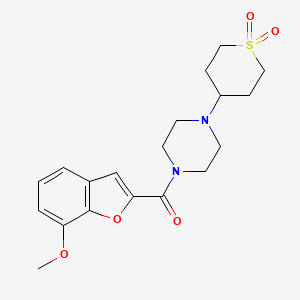
![{[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(thiophen-2-yl)methylidene]amine hydrochloride](/img/structure/B2682228.png)
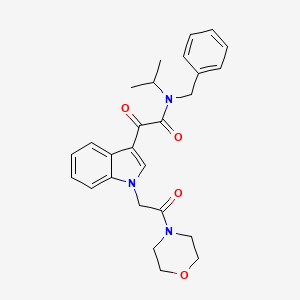
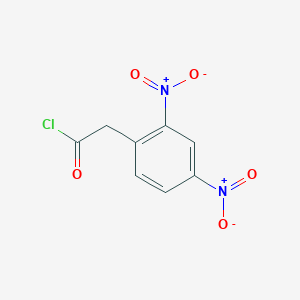
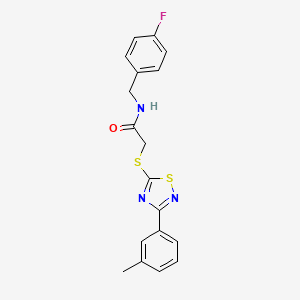
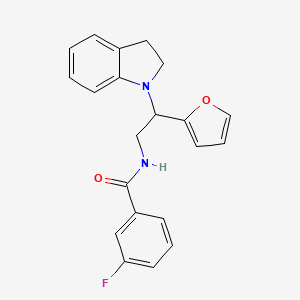
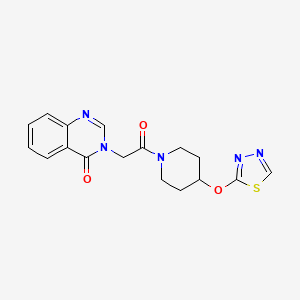
![Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclopropylidenepiperidin-1-yl)methanone](/img/structure/B2682236.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone](/img/structure/B2682238.png)
![2-((2-fluorobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2682239.png)
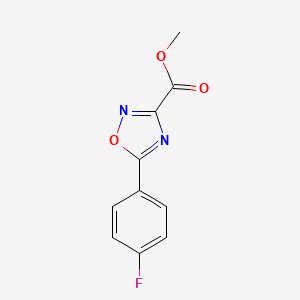
![ethyl N-[(2E)-2-{[(5-iodopyridin-2-yl)amino]methylidene}-3-oxobutanoyl]carbamate](/img/structure/B2682243.png)